Inferred Antibacterial Potential Relative to Ciprofloxacin via the 5-(3-Chlorophenyl)-1,3,4-oxadiazole Scaffold
While direct antibacterial MIC data for the target compound (CAS 461001-18-3) is not available in the current literature, class-level inference can be drawn from studies on derivatives sharing the identical 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol core. In a 2020 study by Aziz-Ur-Rehman et al., compound 7c from a series of 5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives was identified as the best inhibitor of all selected bacterial strains, with antibacterial activity described as 'excellent to moderate' relative to the reference drug ciprofloxacin [1]. An earlier 2016 study on N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives (compounds 8a-p) also reported these Schiff bases as 'moderately good inhibitors' of both Gram-negative and Gram-positive bacterial strains [2]. These findings provide class-level support that the 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thio scaffold confers inherent antibacterial potential. The target compound differs in its pyrrolidine amide terminus, which may further modulate potency and spectrum—a hypothesis that requires direct testing.
| Evidence Dimension | Antibacterial activity (inferred from scaffold class) |
|---|---|
| Target Compound Data | No direct data available; structurally belongs to 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thio class |
| Comparator Or Baseline | Ciprofloxacin (reference antibiotic); Compound 7c (Aziz-Ur-Rehman et al., 2020) showed 'excellent to moderate' activity relative to ciprofloxacin against multiple bacterial strains |
| Quantified Difference | Not quantifiable for target compound; scaffold class demonstrates antibacterial potential relative to ciprofloxacin |
| Conditions | Antibacterial screening against Gram-positive and Gram-negative bacterial strains (Aziz-Ur-Rehman et al., 2020 and Rehman et al., 2016) |
Why This Matters
This class-level evidence suggests that the 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thio scaffold is a validated starting point for antibacterial research, and the target compound, with its unique pyrrolidine amide tail, represents a distinct chemical entity within this active class that warrants direct comparative evaluation.
- [1] Aziz-Ur-Rehman et al. Synthesis, characterization, antibacterial, hemolytic and thrombolytic activity evaluation of 5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives. Pak J Pharm Sci. 2020 Mar;33(2(Supplementary)):871-876. PMID: 32863264. View Source
- [2] Rehman AU, Rasool S, Abbasi MA, Siddiqui SZ. Synthesis, spectral analysis and antibacterial evaluation of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives. Pak J Pharm Sci. 2016 Jul;29(4):1307-15. PMID: 27393454. View Source
